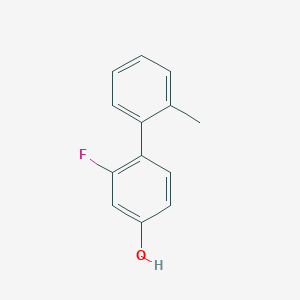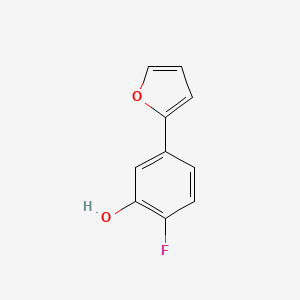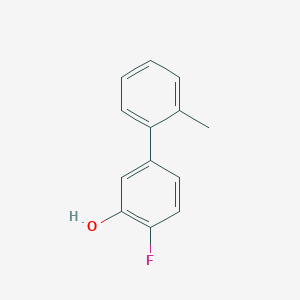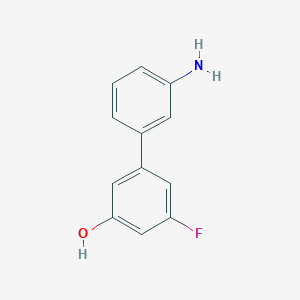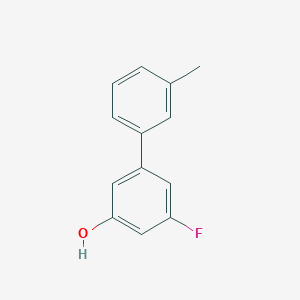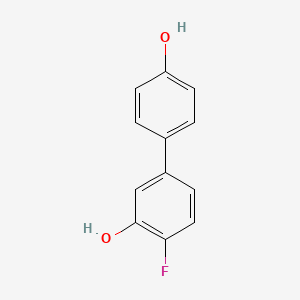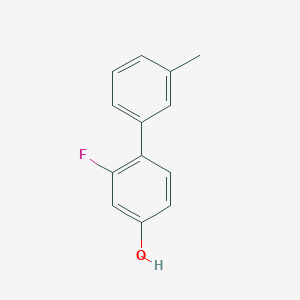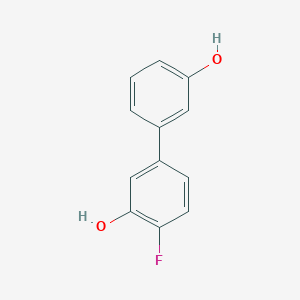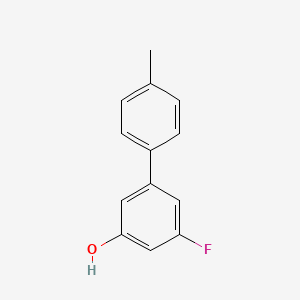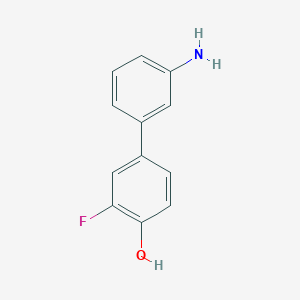
4-(3-Cyanophenyl)-3-fluorophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Cyanophenyl)-3-fluorophenol, 95% (4-3CP-3FP-95%) is a compound belonging to the phenol family of organic compounds. It is a white crystalline solid with a melting point of 129-131 °C and a boiling point of 244-246 °C. 4-3CP-3FP-95% is soluble in water, ethanol, and other organic solvents. It is a versatile compound with many potential applications in laboratory experiments and scientific research.
Applications De Recherche Scientifique
4-3CP-3FP-95% has a variety of scientific research applications. It has been used in the synthesis of various organic compounds, such as 4-cyanophenyl-3-fluorophenylboronic acid, 4-cyanophenyl-3-fluorophenylacetic acid, and 4-cyanophenyl-3-fluorophenyl esters. It has also been used in the synthesis of novel polymers, such as poly(4-cyanophenyl-3-fluorophenol-co-methyl acrylate) and poly(4-cyanophenyl-3-fluorophenol-co-ethyl acrylate). Additionally, 4-3CP-3FP-95% has been used in the synthesis of various pharmaceuticals, such as 4-cyanophenyl-3-fluorophenyl-1-methyl-1H-pyrrole-2-carboxylate, 4-cyanophenyl-3-fluorophenyl-1-methyl-1H-imidazole-2-carboxylate, and 4-cyanophenyl-3-fluorophenyl-1-methyl-1H-pyrazole-2-carboxylate.
Mécanisme D'action
The mechanism of action of 4-3CP-3FP-95% is not yet fully understood. However, it is believed that the compound may act as an antioxidant, scavenging free radicals and preventing cellular damage. Additionally, it is believed that 4-3CP-3FP-95% may act as an anti-inflammatory agent, inhibiting the production of pro-inflammatory cytokines and other mediators of inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-3CP-3FP-95% are not yet fully understood. However, in vitro studies have shown that the compound has anti-inflammatory, antifungal, and antioxidant properties. Additionally, in vivo studies have shown that the compound may have anti-tumor effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-3CP-3FP-95% in laboratory experiments include its availability in large quantities and its low cost. Additionally, the compound is relatively stable and can be stored at room temperature. The main limitation of using 4-3CP-3FP-95% in laboratory experiments is its lack of solubility in water.
Orientations Futures
The potential future directions for 4-3CP-3FP-95% include further studies on its biochemical and physiological effects, as well as its potential applications in the pharmaceutical and polymer industries. Additionally, further research into the synthesis and mechanism of action of 4-3CP-3FP-95% could lead to the development of more effective and efficient methods for its synthesis and use. Finally, further research into the stability and solubility of 4-3CP-3FP-95% could lead to the development of more stable and water-soluble forms of the compound.
Méthodes De Synthèse
4-3CP-3FP-95% can be synthesized by a variety of methods, including the Friedel-Crafts alkylation reaction, the Williamson ether synthesis, and the Grignard reaction. The Friedel-Crafts alkylation reaction involves the reaction of an aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst. The Williamson ether synthesis involves the reaction of an alcohol with an alkyl halide in the presence of a base. The Grignard reaction involves the reaction of an alkyl halide with magnesium in the presence of a base.
Propriétés
IUPAC Name |
3-(2-fluoro-4-hydroxyphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO/c14-13-7-11(16)4-5-12(13)10-3-1-2-9(6-10)8-15/h1-7,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDHRAKIYPIWSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C=C(C=C2)O)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684105 |
Source


|
| Record name | 2'-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261997-17-4 |
Source


|
| Record name | 2'-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
